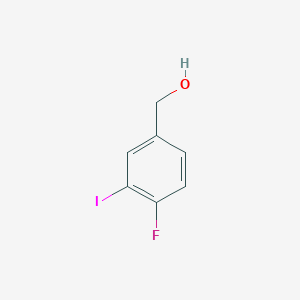

(4-Fluoro-3-iodophenyl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorophenyl compounds involves various chemical reactions. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is reported through a reaction involving a precursor compound mixed with dry ethanol and orthophosphoric acid, followed by heating and purification steps . Another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, is synthesized by treating a triazole-containing epoxy compound with sodium methoxide . These methods highlight the versatility of synthetic approaches for fluorophenyl-containing compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography. For example, a yellow block-shaped crystal of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was analyzed using a Bruker X8 Proteum diffractometer . The crystal structure of another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, reveals dihedral angles between the triazole ring and two benzene rings, indicating the spatial arrangement of the molecule .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "(4-Fluoro-3-iodophenyl)methanol" itself. However, they do discuss the interactions and reactivity of similar compounds. For instance, weak interactions such as hydrogen bonds and C-F···π interactions are observed in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol . These interactions are crucial for understanding the reactivity and potential applications of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are studied using various techniques. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and parameters such as molar refraction, polarizability constant, and internal pressure were calculated . These properties are indicative of the compound's behavior in different environments. Theoretical studies using density functional theory (DFT) provide insights into the electronic structure and active sites of molecules like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol .

Wissenschaftliche Forschungsanwendungen

Photovoltaics

- Field : Material Science, specifically in the development of photovoltaic materials .

- Application : The compound is used in the enhancement of the stability and performance of halide perovskites, a promising class of photovoltaic materials .

- Methods : Fluorine is incorporated into the perovskite materials, modifying the interfaces and defects. This can be done through fluoride substitution at the anion site, partial incorporation of fluorinated organic cations at the A site, and the use of large- and small-molecule fluorocarbon-based additives .

- Results : The high electronegativity of fluorine and fluorinated species can impart strong ionic and intermolecular bonding with perovskite materials, passivating surfaces and diminishing their susceptibility to further chemical reactivity .

Bio-imaging

- Field : Biochemistry, specifically in the development of functional fluorophores for bio-imaging .

- Application : While the specific use of “(4-Fluoro-3-iodophenyl)methanol” in this field is not detailed in the source, fluorophores are generally used for sensing and cellular imaging .

- Methods : The exact methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using “(4-Fluoro-3-iodophenyl)methanol” in this field are not specified in the source .

Safety And Hazards

Eigenschaften

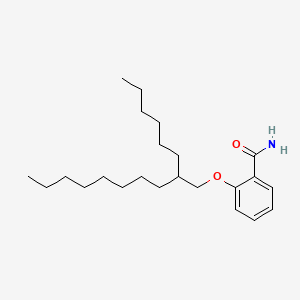

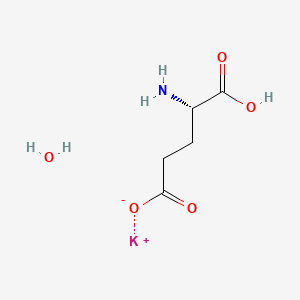

IUPAC Name |

(4-fluoro-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUENOVPEGWQHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634494 | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-iodophenyl)methanol | |

CAS RN |

227609-87-2 | |

| Record name | 4-Fluoro-3-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-iodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)